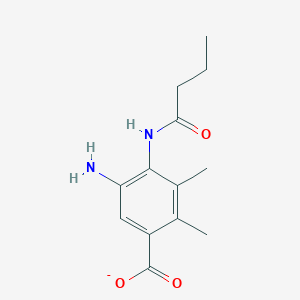
5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate is an organic compound with the molecular formula C13H18N2O3. It is a derivative of benzoic acid and is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its white to off-white solid appearance and its solubility in organic solvents like dimethyl sulfoxide and methanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate typically involves the reaction of 4-butyrylamino-5-amino-2,3-dimethylbenzoic acid with methylation agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
Aplicaciones Científicas De Investigación
5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating cellular mechanisms.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate involves its interaction with specific molecular targets and pathways within cells. The compound exerts its effects by binding to target proteins and modulating their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate
- 3-Amino-4-butyrylamino-5-methylbenzoic acid methyl ester
- Telmisartan Impurity 18
Uniqueness
5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Propiedades
Fórmula molecular |
C13H17N2O3- |
|---|---|
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
5-amino-4-(butanoylamino)-2,3-dimethylbenzoate |
InChI |
InChI=1S/C13H18N2O3/c1-4-5-11(16)15-12-8(3)7(2)9(13(17)18)6-10(12)14/h6H,4-5,14H2,1-3H3,(H,15,16)(H,17,18)/p-1 |
Clave InChI |
HQSCLAFNKRKBPX-UHFFFAOYSA-M |
SMILES canónico |
CCCC(=O)NC1=C(C=C(C(=C1C)C)C(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)

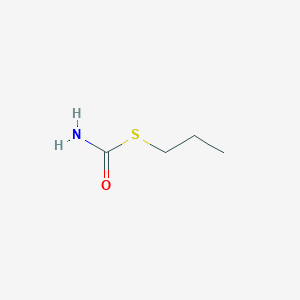
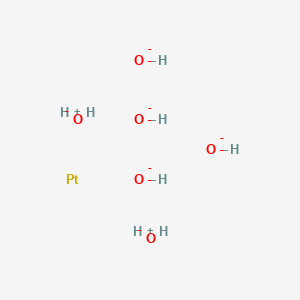
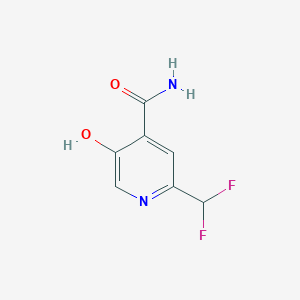
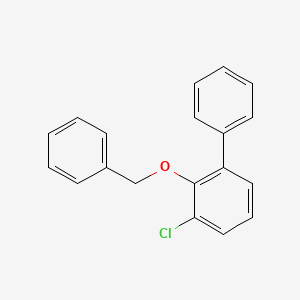

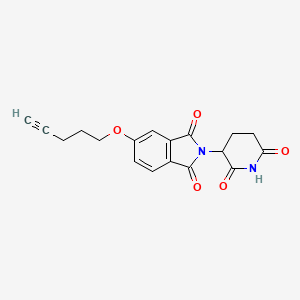
![Pyrazino[2,3-d]pyridazine](/img/structure/B14761559.png)


![[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane](/img/structure/B14761578.png)
